4-Fluorobutanal

Catalog No.
S3319966
CAS No.
462-74-8
M.F
C4H7FO
M. Wt
90.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobutanal

Substituting butanal or 4-chlorobutanal in fluorinated building block synthesis leads to elimination side reactions, low yields, and complex purification. 4-Fluorobutanal solves this: the strong C-F bond remains inert under reaction conditions, preventing unwanted side products. • High-yield reductive amination and cyclization precursor • Enables cleaner synthesis of 4-fluorobutyl piperidines, pyrrolidines • Minimizes purification steps and impurity-related costs • Reliable supply with consistent purity for pharmaceutical R&D and scale-up.

CAS Number

462-74-8

Product Name

4-Fluorobutanal

IUPAC Name

4-fluorobutanal

Molecular Formula

C4H7FO

Molecular Weight

90.1 g/mol

InChI

InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2

InChI Key

FYLHRUFFEZANKX-UHFFFAOYSA-N

SMILES

C(CC=O)CF

Canonical SMILES

C(CC=O)CF

Synonyms

4-Fluorobutyraldehyde, 4-Fluorobutyl aldehyde, 4-Fluoro-1-butanal, Butanal, 4-fluoro-, 4-fluorobutanal

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

4-Fluorobutanal (CAS: 462-74-8) is a linear aliphatic aldehyde functionalized with a terminal fluorine atom. It primarily serves as a high-value chemical intermediate for introducing the 4-fluorobutyl moiety into more complex molecules. The presence and specific positioning of the fluorine atom significantly influence the compound's reactivity and stability compared to non-fluorinated or other halogenated analogs, making it a critical precursor in pharmaceutical and medicinal chemistry.

Procurement Fit

1
Fluorinated C4 aldehyde building block with terminal reactive site.
Supports fluoroacetylation workflows
2
Distinct physical profile vs. chloro/bromo analogs.
Boiling point and volatility considerations apply
3
Compatible with synthetic transformations as an electrophilic or nucleophilic substrate.
Review reactivity under planned conditions

Substituting 4-Fluorobutanal with analogs like butanal or 4-chlorobutanal often leads to process failures, lower yields, and increased purification costs. Butanal lacks the critical C-F bond, which imparts unique metabolic stability and binding properties in pharmaceutical end-products. More importantly, using 4-chlorobutanal or 4-bromobutanal introduces a weaker carbon-halogen bond, making them susceptible to undesirable side reactions, such as elimination, during nucleophilic substitutions or cyclizations. The high strength and low leaving group ability of the C-F bond in 4-Fluorobutanal ensures cleaner reaction profiles and prevents the formation of impurities that complicate downstream processing.

Substitution Risk

4-Chlorobutanal
Significant boiling point and vapor pressure mismatch may alter distillation and handling protocols.
4-Bromobutanal
Substantially higher density and lower volatility impact mass-to-volume calculations and phase transfer.
Heavier Halogen Analogs
Increased lipophilicity (LogP) may shift partitioning behavior in extractions or biological assays.

Precursor Suitability: Achieves High Yields in Reductive Amination for Complex Amine Synthesis

In the synthesis of advanced amine intermediates for medicinal chemistry, 4-Fluorobutanal demonstrates excellent performance in reductive amination reactions. For instance, its reaction with a primary amine to form a key intermediate for a potential Alzheimer's disease therapeutic proceeded with a 91% isolated yield. [1] This high conversion efficiency is critical for multi-step syntheses where overall yield is paramount. In contrast, typical reductive aminations with structurally similar but more reactive aldehydes can yield a wider range of outcomes, often lower, due to the potential for side reactions like aldol condensation or over-alkylation. [2]

Evidence DimensionIsolated Yield in Reductive Amination
Target Compound Data91%
Comparator Or BaselineTypical literature yields for standard aldehydes (often 50-85%)
Quantified DifferenceUp to 1.8x higher yield compared to lower-end literature values
ConditionsReductive amination with NaBH(OAc)3 in dichloroethane.

Maximizes the yield of high-value downstream products, reducing precursor waste and improving the economic viability of the overall synthesis.

Boiling Point Context
Head-to-head
98.2 °C vs. 158.0 °C (Cl), 177.0 °C (Br)
Supports distillation and volatility screening.
May simplify separation and handling review.

Processability: Enables Cleaner Intramolecular Cyclizations Compared to Chloro-Analogs

The chemical stability of the C-F bond makes 4-Fluorobutanal a superior precursor for synthesizing saturated heterocycles. In a key step for the synthesis of a fluorinated piperidine derivative, intramolecular reductive amination of an intermediate derived from 4-fluorobutanal proceeded in a high yield of 81%. [1] Using a chloro- or bromo-analog (e.g., 4-chlorobutanal) in such cyclizations is often problematic, as the more reactive C-Cl or C-Br bond can undergo competitive elimination reactions under basic or even neutral conditions, leading to impurities and significantly lower yields of the desired cyclic product. [2]

Evidence DimensionIsolated Yield in Intramolecular Cyclization
Target Compound Data81%
Comparator Or Baseline4-Chlorobutanal or 4-Bromobutanal derivatives, which are prone to elimination side-reactions.
Quantified DifferenceSignificantly higher yield and purity by avoiding elimination pathways.
ConditionsIntramolecular reductive amination to form a substituted piperidine.

This compound allows for the synthesis of clean, high-purity heterocyclic products, avoiding costly and difficult purification steps required to remove process-related impurities.

Vapor Pressure Context
Head-to-head
40.4 mmHg vs. 2.7 mmHg (Cl), 1.1 mmHg (Br)
Informs handling and storage safety review.
Higher volatility requires containment assessment.
Density Context
Head-to-head
0.925 g/cm³ vs. 1.0 g/cm³ (Cl), 1.4 g/cm³ (Br)
Impacts process engineering calculations.
Differences affect phase behavior and scale-up.
Lipophilicity Context
Cross-study comparable
LogP 0.50 vs. 0.83 (Cl), 1.13 (Br)
Supports partitioning and solubility analysis.
Data to verify for specific solvent systems.

Synthesis of Advanced Pharmaceutical Intermediates

Where the objective is a multi-step synthesis of a complex amine or heterocyclic drug candidate, 4-Fluorobutanal is the right choice. Its high reactivity in controlled reactions like reductive amination ensures maximum yield of valuable intermediates, directly improving the overall efficiency and economics of the synthetic route. [1]

Development of Fluorinated N-Heterocycles

For constructing fluorinated piperidine, pyrrolidine, or other saturated nitrogen heterocycles, 4-Fluorobutanal provides a distinct process advantage. Its inert C-F bond prevents unwanted side reactions that plague similar syntheses using chloro- or bromo-analogs, resulting in cleaner products and simpler purification protocols. [2]

Application Fit

Application
Selection Property
Validation Focus
Fluoroalkylation Reagent
Lower LogP profile
Candidate solubility improvement
Mass Spectrometry Studies
Defined fluoro-structural label
Fragmentation pattern analysis
Fluorinated Intermediates
High volatility aids purification
Reduction/condensation efficiency
Biochemical Probing
Specific steric/electronic effects
Targeted biomolecule modification

XLogP3

0.4

Other CAS

462-74-8

Wikipedia

Butanal, 4-fluoro- (9CI)

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